

Exploring Nebramine as a Pseudooligosaccharide Scaffold: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of **nebramine**, a pseudo-disaccharide derived from the aminoglycoside antibiotic tobramycin, as a versatile scaffold for the development of novel therapeutic agents. **Nebramine**'s unique structure allows for strategic modifications, leading to the creation of amphiphilic molecules with potent antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa. These derivatives often act by disrupting the bacterial outer membrane, thereby also potentiating the activity of conventional antibiotics. This guide details the synthesis, biological activity, and experimental evaluation of these promising compounds.

Data Presentation: Antimicrobial Activity of Nebramine Derivatives

The following tables summarize the in vitro antimicrobial activity of various amphiphilic **nebramine** derivatives against Pseudomonas aeruginosa and other relevant bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL.

Table 1: Standalone Minimum Inhibitory Concentrations (MICs) of Amphiphilic **Nebramine** Analogs against P. aeruginosa



Compound/An alog	Modification	P. aeruginosa Strain(s)	MIC (μg/mL)	Reference
Nebramine (unmodified)	-	PAO1	32	[1]
Compound 1	C-5 octylation	MDR clinical isolates	>128	[2]
Compound 2	C-5 octylation, dually guanidinylated	MDR clinical isolates	>128	[2]
Compound 3	C-5 dodecylation	MDR clinical isolates	>128	[2]
Compound 4	C-5 dodecylation, dually guanidinylated	MDR clinical isolates	>128	[2]
Nebramine- Cyclam Conjugate	Cyclam conjugation	Multidrug- resistant clinical isolates	- (used as adjuvant)	[3][4]
Trimeric Nebramine 3	Trimerization on a 1,3,5-triazine framework	PAO1, A. baumannii ATCC 17978	32-64	[5]

MDR: Multidrug-resistant

Table 2: Synergistic Activity of **Nebramine** Analogs with β -Lactam Antibiotics against P. aeruginosa



Nebramine Analog (Concentrat ion)	β-Lactam Antibiotic	P. aeruginosa Strain	Fold Potentiation of β-Lactam	Fractional Inhibitory Concentrati on (FIC) Index	Reference
Compound 2 (8 µg/mL)	Aztreonam (ATM)	PAO1	8	≤ 0.5	[1][2]
Compound 2 (8 µg/mL)	Ceftazidime (CAZ)	PAO1	4	≤ 0.5	[1][2]
Compound 4 (8 µg/mL)	Aztreonam (ATM)	PAO1	16	≤ 0.5	[1][2]
Compound 4 (8 µg/mL)	Ceftazidime (CAZ)	PAO1	8	≤ 0.5	[1][2]
Compound 2c (Trimeric Tobramycin) (8 µg/mL)	Ceftazidime (CAZ)	β-lactamase harboring isolates	4- to 512-fold	-	[5]
Compound 2c (Trimeric Tobramycin) (8 μg/mL)	Aztreonam (ATM)	β-lactamase harboring isolates	4- to 256-fold	-	[5]
Nebramine- Cyclam Conjugate (8 μΜ)	Aztreonam (ATM)	Multidrug- resistant isolates	Synergistic	-	[3][4]
Nebramine- Cyclam Conjugate (8 μΜ)	Ceftazidime (CAZ)	Multidrug- resistant isolates	Synergistic	-	[3][4]

An FIC index of \leq 0.5 indicates synergy.[1]



Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of amphiphilic **nebramine** derivatives.

Synthesis of Amphiphilic Nebramine Derivatives

The synthesis of amphiphilic **nebramine** analogs typically involves a multi-step process including protection of the amino groups, alkylation of the C-5 hydroxyl group, and guanidinylation of the amino groups.

a) N-Boc Protection of Nebramine

This procedure protects the primary amino groups of **nebramine** to allow for selective modification of other functional groups.

- Materials: Nebramine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Methanol (MeOH), Water.
- Procedure:
 - Dissolve nebramine in a 10:10:7 mixture of water, methanol, and triethylamine.
 - Slowly add 1.6 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.
 - Heat the reaction mixture to 55°C and stir overnight (approximately 16 hours). A thick slurry may form due to the production of t-butanol.
 - After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.
 - The resulting crude N-Boc protected **nebramine** can be used in the next step without further purification, or purified by column chromatography if necessary.[6]

b) C-5 O-Alkylation of N-Boc Protected Nebramine

This step introduces a hydrophobic alkyl chain at the C-5 hydroxyl position.



Materials: N-Boc protected **nebramine**, Alkyl bromide (e.g., octyl bromide, dodecyl bromide),
Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

Procedure:

- Dissolve the N-Boc protected **nebramine** in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Add 5 equivalents of the desired alkyl bromide to the solution.
- Cool the mixture in an ice bath and add 1.1 to 1.5 equivalents of sodium hydride (NaH) portion-wise.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the product by flash chromatography.[2]
- c) Guanidinylation of Amino Groups and Deprotection

This procedure converts the protected amino groups to guanidinium groups, which can enhance membrane interactions, followed by the removal of the Boc protecting groups.

 Materials: C-5 O-alkylated N-Boc protected nebramine, 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, Triethylamine (TEA), Dichloromethane (DCM), Trifluoroacetic acid (TFA).

Procedure:

- Dissolve the C-5 O-alkylated N-Boc protected nebramine in dichloromethane (DCM).
- Add triethylamine (TEA) to the solution.



- Add 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine and stir the reaction at room temperature until completion.
- Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
- For deprotection, dissolve the crude product in a mixture of trifluoroacetic acid (TFA) and dichloromethane.
- Stir the solution at room temperature until the Boc groups are cleaved.
- Concentrate the solution under reduced pressure and purify the final amphiphilic guanidinylated **nebramine** derivative, typically by reverse-phase chromatography.[1][7]

Evaluation of Antimicrobial Activity

a) Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

- Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, Bacterial inoculum (adjusted to 0.5 McFarland standard), Nebramine derivatives.
- Procedure:
 - Prepare serial two-fold dilutions of the **nebramine** derivatives in CAMHB in a 96-well microtiter plate.
 - Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
 - Include a growth control (no compound) and a sterility control (no bacteria).
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.



b) Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., a **nebramine** derivative and a β -lactam).

- Materials: As for MIC assay, plus a second antimicrobial agent.
- Procedure:
 - In a 96-well plate, prepare serial dilutions of the **nebramine** derivative along the x-axis and the second antimicrobial agent along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
 - Inoculate the plate with the bacterial suspension as described for the MIC assay.
 - Following incubation, determine the MIC of each compound alone and in combination.
 - Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
 - Interpret the results as follows: FIC Index ≤ 0.5 indicates synergy; 0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect; FIC Index > 4 indicates antagonism.[8][9]

Mechanism of Action Studies

a) Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the bacterial outer membrane, allowing the fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter and fluoresce in the hydrophobic environment of the membrane.

- Materials: Bacterial cells grown to mid-log phase, HEPES buffer, N-phenyl-1-naphthylamine (NPN) solution, Fluorometer.
- Procedure:
 - Wash and resuspend bacterial cells in HEPES buffer.



- Add NPN to the cell suspension.
- Measure the baseline fluorescence.
- Add the **nebramine** derivative at various concentrations and immediately monitor the increase in fluorescence over time.
- An increase in fluorescence intensity indicates outer membrane permeabilization.[10][11]

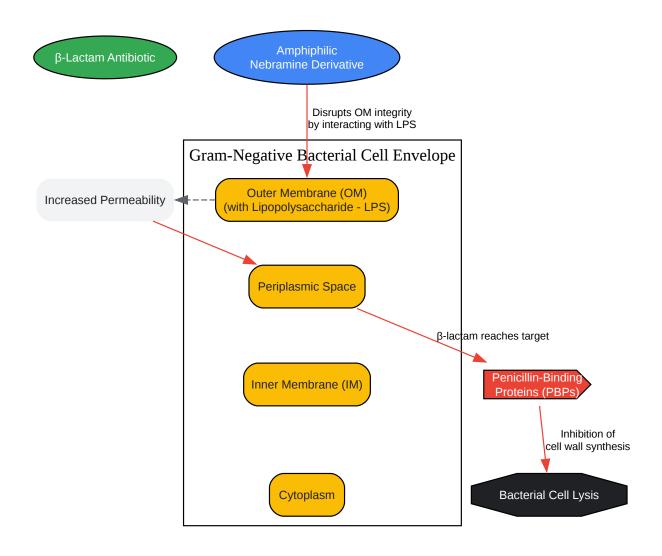
Mandatory Visualization



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Caption: General experimental workflow for the synthesis and evaluation of amphiphilic **nebramine** derivatives.

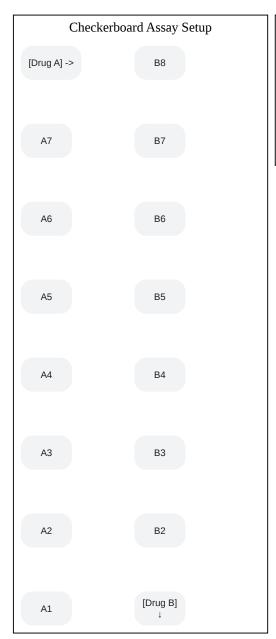


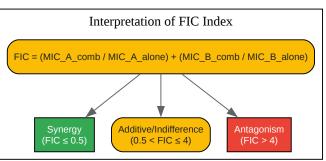


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Caption: Mechanism of synergistic action: **Nebramine** derivatives permeabilize the outer membrane of Gram-negative bacteria, facilitating the entry of β -lactam antibiotics to their target.







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Caption: Logical relationship of the checkerboard assay for determining antibiotic synergy and the interpretation of the resulting FIC index.

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